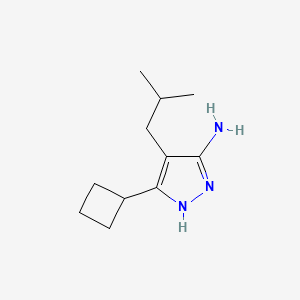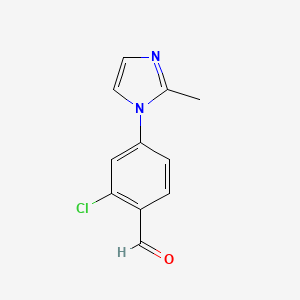
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the second position and a methyl-imidazole moiety at the fourth position on the benzaldehyde ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reaction: The chloro group is introduced at the second position of the benzaldehyde ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzoic acid
Reduction: 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the imidazole ring.
4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the chloro group.
2-Chloro-4-(2-ethyl-1H-imidazol-1-yl)benzaldehyde: Similar structure but has an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both the chloro and methyl-imidazole groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-chloro-4-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-4-5-14(8)10-3-2-9(7-15)11(12)6-10/h2-7H,1H3 |
Clave InChI |
JOFPWKXTDMKGJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=CC(=C(C=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13301701.png)
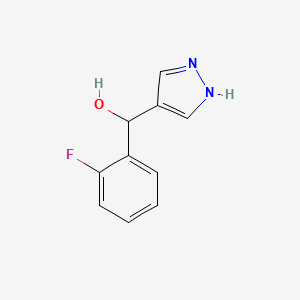

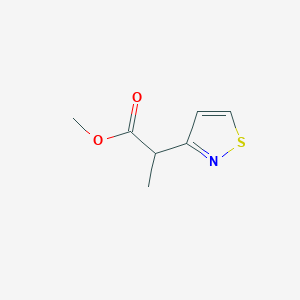
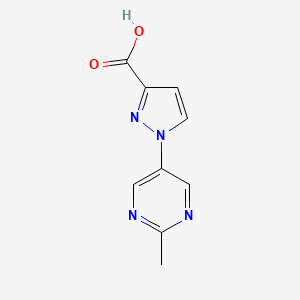
![2-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13301720.png)
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
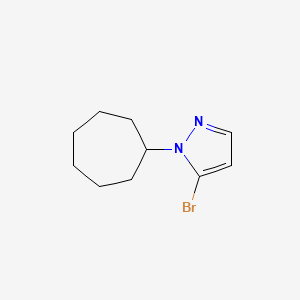

amine](/img/structure/B13301736.png)

![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
